DL-alpha-Tocopherol
Overview
Description
SR-31747 is a sigma ligand known for its immunosuppressive and anti-inflammatory properties. It inhibits sterol isomerase, thereby blocking cell proliferation. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, immune system disorders, and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SR-31747 involves several steps:
Condensation Reaction: 3’-chloro-4’-cyclohexylacetophenone is condensed with semicarbazide hydrochloride to produce a semicarbazone intermediate.
Oxidation: The semicarbazone is treated with selenium dioxide in acetic acid to generate a selenodiazole intermediate.
Mannich Condensation: The aryl acetylene intermediate undergoes a Mannich condensation with N-ethyl cyclohexylamine and formaldehyde, yielding a propargyl amine.
Partial Hydrogenation: The triple bond of the propargyl amine is partially hydrogenated using the Lindlar catalyst to produce the target (Z)-propenyl amine, which is then converted to the hydrochloride salt.
Industrial Production Methods: Industrial production methods for SR-31747 are not widely documented. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Oxidation: SR-31747 can undergo oxidation reactions, particularly during its synthesis.
Substitution: The compound can participate in substitution reactions, such as the Mannich condensation mentioned in its synthesis.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in acetic acid.
Substitution: N-ethyl cyclohexylamine and formaldehyde in the presence of a cupric chloride catalyst.
Major Products:
Oxidation: Selenodiazole intermediate.
Substitution: Propargyl amine intermediate.
Scientific Research Applications
Chemistry: Used as a sigma ligand in research to study sigma receptors and their role in cellular processes.
Biology: Investigated for its ability to inhibit sterol isomerase and block cell proliferation, making it a valuable tool in cell biology studies.
Industry: Potential use in the development of new therapeutic agents targeting sigma receptors .
Mechanism of Action
SR-31747 exerts its effects by binding to sigma receptors, particularly sigma-1 receptors. It inhibits sterol isomerase, leading to the blockage of cell proliferation. The compound modulates the expression of pro- and anti-inflammatory cytokines, providing protection against acute and chronic inflammatory conditions. Additionally, SR-31747 inhibits the proliferation of various tumor cell lines in a time- and concentration-dependent manner .
Comparison with Similar Compounds
Pentazocine: Another sigma ligand with similar binding properties.
Haloperidol: A sigma receptor antagonist with immunosuppressive effects.
SKF 10,047: A sigma ligand with similar pharmacological profile.
Uniqueness of SR-31747: SR-31747 is unique due to its dual immunomodulatory and antiproliferative activities. It has a higher affinity for sigma receptors compared to other similar compounds, making it a potent agent for research and potential therapeutic applications .
Properties
IUPAC Name |
2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
Record name | ALPHA-TOCOPHEROL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021355 | |
Record name | alpha-Tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Pale yellow liquid; Darkened gradually by light; [Merck Index] | |
Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | ALPHA-TOCOPHEROL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | dl-alpha-Tocopherol | |
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Boiling Point |
Decomposes, BP: 200-220 °C at 0.1 mmHg | |
Record name | Tocopherol | |
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URL | https://www.drugbank.ca/drugs/DB11251 | |
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Record name | dl-alpha-Tocopherol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |
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Solubility |
Insoluble, Insoluble in water, freely soluble in ethanol, miscible in ether, Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents | |
Record name | Tocopherol | |
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URL | https://www.drugbank.ca/drugs/DB11251 | |
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Record name | ALPHA-TOCOPHEROL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | dl-alpha-Tocopherol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |
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Density |
0.950 at 25 °C/4 °C | |
Record name | dl-alpha-Tocopherol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |
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Mechanism of Action |
Tocopherol acts as a radical scavenger. It mainly acts as an antioxidant for lipid bilayers. Tocopherol's functions depend on the H-atom donating ability, location, and movement within the membrane, as well as the efficiency in the radical recycling by some cytosolic reductants such as ascorbate. Tocopherol actions are related to the trap of radicals, and it has been shown that even in the absence of substituents in the ortho-positions, tocopherol can trap more than two radicals. The type of radicals available for tocopherol are alkyl and peroxy. | |
Record name | Tocopherol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11251 | |
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Impurities |
The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %. | |
Record name | dl-alpha-Tocopherol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Slightly viscous, pale yellow oil | |
CAS No. |
10191-41-0, 113085-06-6, 1406-66-2, 59-02-9, 2074-53-5, 1406-18-4 | |
Record name | DL-α-Tocopherol | |
Source | CAS Common Chemistry | |
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Record name | DL-alpha-Tocopherol | |
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Record name | Tocopheroxy radical | |
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Record name | Tocopherol | |
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Record name | DL-alpha-Tocopherol | |
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Record name | alpha-tochopherol | |
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Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |
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Record name | .ALPHA.-TOCOPHEROL, DL- | |
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Record name | dl-alpha-Tocopherol | |
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Melting Point |
2.5-3.5 °C | |
Record name | dl-alpha-Tocopherol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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